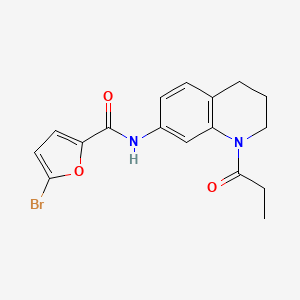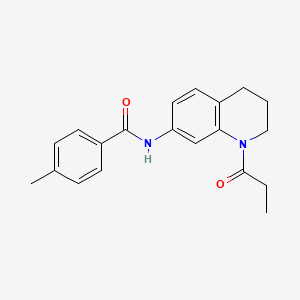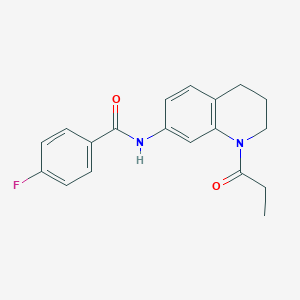
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide (5-Br-FTCA) is a synthetic compound that has been used in a variety of scientific research studies. It is a derivative of the naturally occurring compound quinoline, and is a member of the furan-based carboxamide family. 5-Br-FTCA has been studied for its potential applications in a range of fields, including biochemistry, physiology, and drug discovery.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields. It has been used in biochemistry studies to investigate the role of quinoline derivatives in enzyme inhibition and protein-protein interactions. In physiology studies, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been used to evaluate the effects of quinoline derivatives on cell growth, differentiation, and metabolism. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been used in drug discovery studies to identify novel compounds that can be used to treat various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases, and to interact with various proteins involved in signal transduction pathways. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been shown to interact with DNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide have been studied in a variety of cell types, including human and mouse cells. Studies have shown that 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can inhibit the activity of certain enzymes, such as protein kinases, and can interact with various proteins involved in signal transduction pathways. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been shown to have an effect on cell growth, differentiation, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of cell types, including human and mouse cells, and has been shown to have an effect on cell growth, differentiation, and metabolism. However, the exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not yet fully understood, which limits its use in certain experiments.
Direcciones Futuras
The potential applications of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide are numerous, and there are many possible future directions for research. Further studies could be conducted to investigate the exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide and to identify novel compounds that can be used to treat various diseases. Additionally, 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide could be used in combination with other compounds to enhance its effects. Furthermore, further studies could be conducted to evaluate the effects of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide on cell growth, differentiation, and metabolism in different cell types. Finally, research could be conducted to investigate the potential applications of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in drug discovery and development.
Métodos De Síntesis
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can be synthesized using a number of methods, including the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a base. This reaction is usually performed in an aqueous solution and yields the desired product in good yields. Other methods, such as the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a catalyst, can also be used to synthesize 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide.
Propiedades
IUPAC Name |
5-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-5-6-12(10-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZUEAIJOIIFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














